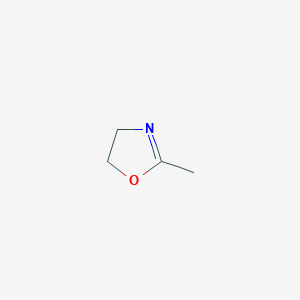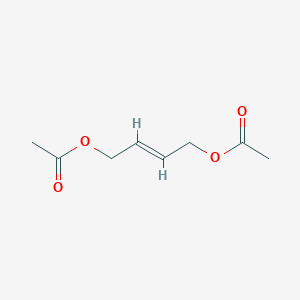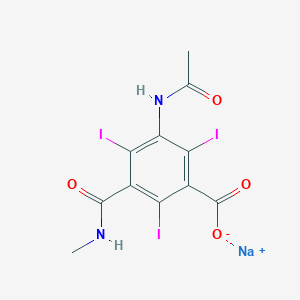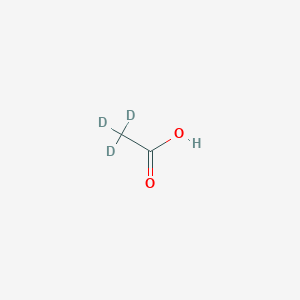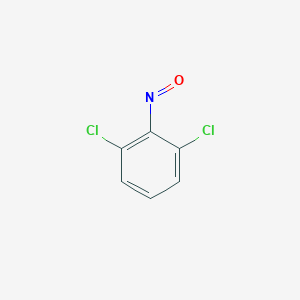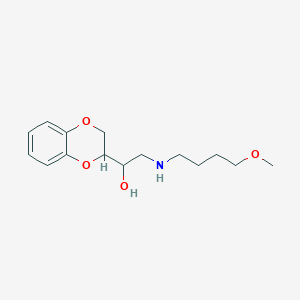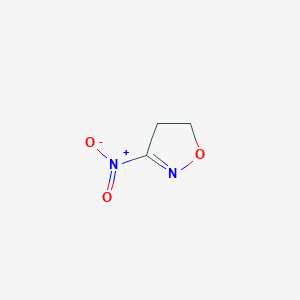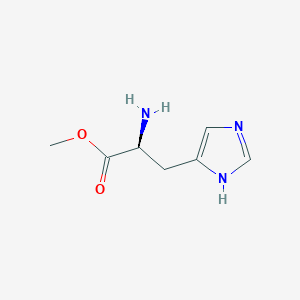
Histidine methyl ester
Overview
Description
Histidine methyl ester is a chemical compound derived from the amino acid histidine. It is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme responsible for converting histidine to histamine . This compound is often used in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
Target of Action
Histidine methyl ester, also known as Methyl L-histidinate, primarily targets the enzyme histidine decarboxylase (HDC) . HDC is responsible for the conversion of histidine to histamine, a critical mediator of various physiological processes including neurotransmission, immune response, and regulation of gastric acid secretion .
Mode of Action
This compound acts as an irreversible inhibitor of histidine decarboxylase . It binds to the HDC, preventing it from catalyzing the conversion of histidine to histamine. This inhibition disrupts the normal production of histamine, thereby affecting the physiological processes that rely on histamine.
Biochemical Pathways
This compound affects the histamine synthesis pathway . Under normal conditions, HDC catalyzes the decarboxylation of histidine, producing histamine . Histamine, in turn, plays a crucial role in various metabolic processes, including nitrogen and energy metabolism . By inhibiting HDC, this compound disrupts this pathway, leading to a decrease in histamine production.
Result of Action
The primary result of this compound’s action is a decrease in histamine production due to the inhibition of HDC . This can have various effects at the molecular and cellular levels, depending on the specific physiological processes that rely on histamine. For example, histamine is a critical mediator of IgE/mast cell-mediated anaphylaxis, a neurotransmitter, and a regulator of gastric acid secretion . Therefore, the inhibition of histamine production could potentially affect these processes.
Biochemical Analysis
Biochemical Properties
Histidine Methyl Ester interacts with the enzyme histidine decarboxylase . This interaction inhibits the enzyme, preventing it from converting histidine into histamine . This can have significant effects on biochemical reactions within the body, particularly those involving histamine, such as immune responses and gastric acid secretion .
Cellular Effects
The inhibition of histidine decarboxylase by this compound can influence cell function by reducing the production of histamine . Histamine plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the presence of this compound can potentially alter these processes by modulating histamine levels.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with histidine decarboxylase . By binding to this enzyme, it inhibits the conversion of histidine to histamine, thereby influencing various biochemical processes that depend on histamine .
Metabolic Pathways
This compound is involved in the metabolic pathway of histidine, specifically in the conversion of histidine to histamine . It interacts with the enzyme histidine decarboxylase, inhibiting its activity and thereby influencing the metabolic flux of histidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidine methyl ester can be synthesized through the esterification of histidine with methanol in the presence of trimethylchlorosilane. This reaction typically occurs at room temperature and yields high purity products . Another method involves the use of biocatalysts, which offer milder and environmentally friendly conditions for the synthesis .
Industrial Production Methods: Industrial production of this compound often employs the chemical esterification method due to its simplicity and efficiency. The use of trimethylchlorosilane and methanol is preferred for large-scale synthesis because of the high yield and relatively low cost of reagents .
Chemical Reactions Analysis
Types of Reactions: Histidine methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it back to histidine.
Substitution: It participates in substitution reactions, such as the Pictet-Spegler reaction with aldehydes to form imidazopyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Aldehydes and methacryloyl chloride are common reagents for substitution reactions.
Major Products:
Oxidation: this compound oxide.
Reduction: Histidine.
Substitution: Imidazopyridine derivatives and metal-chelating ligands.
Scientific Research Applications
Histidine methyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- α-Fluoromethyl histidine
- Pirodoxal histidine methyl ester
Comparison: this compound is unique in its irreversible inhibition of histidine decarboxylase, making it a valuable tool in biochemical research . While α-fluoromethyl histidine and pirodoxal this compound also inhibit histidine decarboxylase, they differ in their chemical structures and specific binding mechanisms. This compound is particularly favored for its stability and ease of synthesis .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-4-10-5/h3-4,6H,2,8H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRMEWOQUXOLDH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933797 | |
| Record name | L-Histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-46-3, 7389-87-9 | |
| Record name | L-Histidine, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl L-histidinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTIDINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IHZ1723UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does histidine methyl ester inactivate histidine decarboxylase?
A1: L-histidine methyl ester acts as a time-dependent inactivator of histidine decarboxylase. It forms a Schiff base with the active site pyruvyl residue, leading to the formation of a tight complex that essentially irreversibly inhibits the enzyme. [, ]
Q2: Does this compound form irreversible covalent bonds with histidine decarboxylase?
A2: No, while the interaction involves Schiff base formation, research suggests no additional irreversible covalent bond formation occurs between the inhibitor and the enzyme. []
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it can be deduced from its structure. The molecular formula is C7H11N3O2, and the molecular weight is 173.17 g/mol.
Q4: How does the incorporation of L-histidine methyl ester into poly(hydroxyethyl methacrylate) (PHEMA) affect immunoglobulin G (IgG) adsorption?
A4: Incorporating L-histidine methyl ester (MAH) into PHEMA cryogels significantly enhances their IgG adsorption capacity compared to pure PHEMA cryogels. This is attributed to the presence of the MAH functional groups within the polymeric matrix. []
Q5: How does dimer 12, synthesized from a this compound derivative, act as a catalyst?
A5: Dimer 12, formed from a histidine-derived hydrazide acetal monomer, catalyzes the hydrolysis of p-nitrophenylacetate at a rate 10 times faster than 4-methylimidazole. This catalytic activity is attributed to the presence of imidazole-bearing sidechains in the dimer. []
Q6: How do metal clusters impact the gas-phase acidity of histidine based on theoretical calculations?
A6: Density Functional Theory (DFT) calculations reveal that complexation with Au3, Ag3, and Cu3 clusters significantly increases the gas-phase acidity of histidine, making its dissociation less endothermic. This suggests that metal clusters can enhance the acidity of weak organic acids like histidine. []
Q7: How does the stereochemistry of this compound affect its interaction with metal ions?
A7: Studies using L-histidine methyl ester and its D-enantiomer in complex with nickel(II) and other amino acids revealed kinetic stereoselectivity during hydrolysis. The nickel complex with D-histidine hydrolyzed faster than the complex with L-histidine. Interestingly, this stereoselective effect was not observed with copper(II) complexes. []
Q8: How does thioamide modification of 1-methyl-histidine methyl ester impact its catalytic activity in kinetic resolution of alcohols?
A8: Thioamide modification of 1-methyl-histidine methyl ester results in a significant improvement in enantioselectivity during the kinetic resolution of racemic secondary alcohols. This is attributed to conformational changes induced by the thioamide group. []
Q9: How do cryogel membranes influence the release profile of mitomycin C?
A9: Mitomycin C-imprinted cryogel membranes (MMC-ICMs), prepared using N-methacryloyl-(L)-histidine methyl ester as a functional monomer, demonstrate controlled and sustained release of mitomycin C over an extended period, up to 150 hours. This highlights the potential of cryogel-based formulations for controlled drug delivery. []
Q10: Can this compound derivatives be used in targeted drug delivery systems?
A10: While the provided research does not directly address targeted drug delivery, the use of this compound derivatives in cryogel membranes for controlled release of mitomycin C suggests potential applications in this area. Further research is needed to explore targeted delivery strategies. []
Q11: What analytical techniques were employed to characterize and quantify this compound and its derivatives?
A11: The research employed various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC): Used for stereoselective analysis of D and L dansyl amino acids as their mixed chelate copper(II) complexes. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to determine the acid dissociation constant of histidine-containing peptides. []
- Electron Spin Resonance (ESR) Spectroscopy: Utilized to investigate the coordination state of iron in iron-porphyrin complexes. []
- Scanning Electron Microscopy (SEM): Used to characterize the morphology of cryogel membranes and other materials. [, , ]
- Elemental Analysis: Applied to determine the elemental composition of synthesized compounds and materials. []
- Atomic Absorption Spectrophotometry: Used to quantify metal ion content in materials. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



